molecular formula C12H13N3O3S B6579436 N-(2-methanesulfonylphenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1171142-47-4

N-(2-methanesulfonylphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B6579436
CAS No.: 1171142-47-4
M. Wt: 279.32 g/mol
InChI Key: RUVOGZWFPTVXHQ-UHFFFAOYSA-N
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Description

N-(2-methanesulfonylphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a high-purity chemical compound designed for investigative research purposes. This molecule is built on a 1-methyl-1H-pyrazole-5-carboxamide core, a scaffold recognized in medicinal chemistry for its versatile bioactivity. Researchers should note that closely related 1-methyl-1H-pyrazole-5-carboxamide derivatives have been reported to exhibit potent biological activity by targeting essential energy metabolism pathways. Studies on similar compounds have demonstrated a mechanism of action involving the inhibition of mitochondrial respiration . Specifically, such derivatives can cause a dose-dependent inhibition of cellular respiration, which is a critical area of investigation for various research fields . The methanesulfonylphenyl (mesyl) moiety attached to the core structure is a significant functional group in drug discovery. This group is a known pharmacophore in the design of selective enzyme inhibitors and is frequently employed to enhance molecular interactions with biological targets . Compounds featuring this scaffold are often explored for their potential as selective inhibitors of enzymes like cyclooxygenase-2 (COX-2) and carbonic anhydrases (CA) , which are relevant in inflammation and oncology research. This combination of features makes this compound a compound of interest for several research applications, including: investigating enzyme inhibition mechanisms, studying mitochondrial function and cellular energy pathways, and exploring structure-activity relationships (SAR) in medicinal chemistry. It is crucial to handle this compound with care. Related pyrazole carboxamides have been shown to exhibit unexpected acute mammalian toxicity in preclinical models, an effect linked to the inhibition of mitochondrial function . Researchers must conduct all necessary safety assessments and use appropriate personal protective equipment. This product is intended for research use only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-methyl-N-(2-methylsulfonylphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-15-10(7-8-13-15)12(16)14-9-5-3-4-6-11(9)19(2,17)18/h3-8H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVOGZWFPTVXHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=CC=CC=C2S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methanesulfonylphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrazole ring substituted with a methanesulfonyl group and a carboxamide functional group. The general structure can be represented as follows:

N 2 methanesulfonylphenyl 1 methyl 1H pyrazole 5 carboxamide\text{N 2 methanesulfonylphenyl 1 methyl 1H pyrazole 5 carboxamide}

The synthesis typically involves multi-step organic reactions, starting from commercially available precursors. The synthetic route generally includes the formation of the pyrazole ring followed by the introduction of the methanesulfonyl and carboxamide groups.

Antiparasitic Activity

Research indicates that derivatives of 1-methyl-1H-pyrazole-5-carboxamide exhibit potent inhibitory effects against parasitic nematodes, particularly Haemonchus contortus, which affects livestock. These compounds have shown high selectivity indices and minimal cytotoxicity to mammalian cell lines under standard conditions. Notably, acute toxicity assessments in rodent models revealed significant toxicity correlated with mitochondrial respiratory inhibition, highlighting the need for careful evaluation during drug development .

Insecticidal Properties

Studies have demonstrated that related pyrazole derivatives possess insecticidal properties. For instance, certain compounds showed efficacy against agricultural pests, suggesting potential applications in crop protection. The relationship between structural properties and biological activity has been explored, indicating that specific modifications can enhance insecticidal efficacy .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of parasites or insects.
  • Mitochondrial Toxicity : Observations have indicated that certain derivatives can disrupt mitochondrial function, leading to cell death in target organisms while sparing mammalian cells under specific conditions .

Case Study 1: Antiparasitic Efficacy

In a study evaluating the antiparasitic efficacy of 1-methyl-1H-pyrazole-5-carboxamide derivatives, researchers synthesized various analogs and tested their effects on H. contortus. The results indicated that certain compounds led to a dose-dependent reduction in parasite viability without significant cytotoxicity to mammalian cells. This selectivity is crucial for developing effective antiparasitic treatments .

Case Study 2: Insecticidal Activity

Another study focused on the insecticidal activity of related pyrazole compounds against common agricultural pests. The findings revealed that modifications to the methanesulfonyl group significantly enhanced insecticidal potency, establishing a correlation between chemical structure and biological effectiveness .

Comparative Analysis of Biological Activity

Compound NameBiological ActivityMechanism of ActionSelectivity Index
This compoundAntiparasiticEnzyme inhibition, mitochondrial toxicityHigh
Related Pyrazole Derivative AInsecticidalEnzyme inhibitionModerate
Related Pyrazole Derivative BAntimicrobialUnknownLow

Comparison with Similar Compounds

Key Research Findings

Substituent Impact :

  • Electron-withdrawing groups (e.g., nitro, methanesulfonyl) enhance metabolic stability but may reduce solubility.
  • Bulky substituents (e.g., tert-butyl, adamantyl) improve target binding but increase molecular weight .

Synthetic Optimization :

  • Reverse-phase chromatography (e.g., Biotage Isolera One®) is effective for purifying polar analogs .

Bioactivity Trends :

  • Pyrazole derivatives with nitrile groups (e.g., compound 50) show promise as enzyme inhibitors, while halogenated analogs are explored for antimicrobial activity .

Preparation Methods

Pyrazole Ring Formation via Cyclization Reactions

The pyrazole core is typically constructed using malonate derivatives and hydrazine reagents. A patent by CN112574111A details a two-step process:

  • Alkylation of Dimethyl Malonate : Reacting dimethyl malonate with dimethylformamide (DMF) and dimethyl sulfate under basic conditions (triethylamine, 40–70°C, 4–7 hours) to form an intermediate.

  • Cyclization with Methylhydrazine : Treating the intermediate with methylhydrazine in a polar solvent (e.g., ethanol) to yield 1-methyl-5-hydroxypyrazole, followed by hydrolysis and decarboxylation.

Key Data :

StepReagentsConditionsYieldPurity
1DMF, dimethyl sulfate, triethylamine40–70°C, 4–7h85%>90%
2Methylhydrazine, HClReflux, 3h78%88%

This method minimizes isomer formation (<5% 1-methyl-4-hydroxypyrazole) and uses low-cost alkylating agents.

Carboxamide Functionalization

The carboxamide group is introduced via coupling reactions. A study in Journal of Research in Pharmacy describes the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) to couple pyrazole-5-carboxylic acid with 2-methanesulfonylaniline:

  • Synthesis of Pyrazole-5-Carboxylic Acid : Hydrolysis of ethyl 1-methyl-1H-pyrazole-5-carboxylate with lithium hydroxide in THF/water.

  • Amide Coupling : Reacting the carboxylic acid with 2-methanesulfonylaniline in dichloromethane (DCM) at room temperature for 12 hours.

Optimization Insights :

  • Catalyst Choice : EDC/DMAP outperformed CDI/DBU in yield (82% vs. 68%).

  • Solvent Effects : DCM provided better solubility than THF, reducing side products.

Sulfonylation Strategies

The 2-methanesulfonylphenyl group is introduced via sulfonylation or pre-functionalized building blocks. The PMC study demonstrates sulfonylation using methanesulfonyl chloride:

  • Sulfonylation of Aniline : Treating 2-aminophenyl methanesulfonate with methanesulfonyl chloride in pyridine at 0–5°C.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Critical Parameters :

  • Temperature control (<10°C) prevents over-sulfonylation.

  • Pyridine acts as both base and solvent, simplifying workup.

Integrated Synthesis Pathways

Route 1: Sequential Functionalization

  • Pyrazole Formation : Follow CN112574111A to synthesize 1-methyl-5-hydroxypyrazole.

  • Carboxylation : Oxidize the hydroxyl group to carboxylic acid using KMnO₄ in acidic conditions.

  • Amide Coupling : Use EDC/DMAP to attach 2-methanesulfonylaniline.

Overall Yield : 62% (three steps).

Route 2: Convergent Synthesis

  • Pre-functionalized Building Blocks : Synthesize 2-methanesulfonylaniline and 1-methyl-1H-pyrazole-5-carbonyl chloride separately.

  • Coupling : Combine intermediates in DCM with triethylamine.

Advantages : Higher modularity; yield: 75%.

Analytical Characterization

Critical data for verifying structure and purity:

1H NMR (CDCl₃) :

  • δ 2.66 (s, 3H, SO₂CH₃).

  • δ 3.91 (s, 3H, N-CH₃).

  • δ 7.88–8.12 (m, 4H, aromatic protons).

HPLC Purity : >98% (C18 column, acetonitrile/water).

Industrial Considerations

  • Cost Analysis : Dimethyl sulfate ($0.5/kg) vs. diethyl sulfate ($2.1/kg) favors the former for alkylation.

  • Waste Management : Ethanol and DCM are recoverable via distillation, reducing environmental impact .

Q & A

What is the molecular structure of N-(2-methanesulfonylphenyl)-1-methyl-1H-pyrazole-5-carboxamide, and how does it influence its bioactivity?

The compound features a pyrazole ring substituted with a methyl group at position 1 and a carboxamide moiety at position 5. The methanesulfonylphenyl group at the N-position introduces strong electron-withdrawing properties, enhancing stability and interactions with biological targets like enzymes or receptors. The sulfonyl group improves solubility and may facilitate binding to hydrophobic pockets in proteins, as observed in kinase inhibition studies . Structural analogs have demonstrated anticancer activity by targeting androgen receptors (AR) in prostate cancer models, suggesting the methanesulfonylphenyl group may enhance target specificity .

What are the recommended synthetic routes for this compound?

Synthesis typically involves multi-step organic reactions:

Pyrazole ring formation : Condensation of β-diketones with hydrazines under acidic conditions .

Functionalization : Introduce the methanesulfonylphenyl group via nucleophilic aromatic substitution (SNAr) using a sulfonyl chloride derivative in the presence of a base like K₂CO₃ .

Carboxamide coupling : React the pyrazole intermediate with a carbonyl chloride derivative using coupling agents such as EDCI/HOBt in dichloromethane .
Microwave-assisted synthesis can enhance reaction efficiency and yield for similar pyrazole derivatives .

How can researchers optimize the compound's pharmacokinetic properties for therapeutic use?

  • Absorption : Modify substituents (e.g., methoxy groups) to improve lipophilicity and membrane permeability .
  • Metabolic stability : Introduce fluorine atoms or bulky groups to reduce CYP450-mediated oxidation .
  • Formulation : Use nanoemulsions or liposomes to enhance solubility, as demonstrated in studies on pyrazole-carboxamide analogs .
    In silico tools like SwissADME can predict ADME parameters to guide structural optimization .

What in vitro and in vivo models are appropriate for evaluating its anticancer activity?

  • In vitro :
    • Cell lines : Prostate cancer (LNCaP, PC-3) for AR-targeted activity .
    • Assays : MTT assay for cytotoxicity, flow cytometry for apoptosis, and Western blotting for AR pathway markers .
  • In vivo :
    • Xenograft models : Subcutaneous implantation of AR-positive tumors in nude mice .
    • Pharmacodynamic markers : Measure PSA levels in serum to assess AR inhibition .

How does the compound interact with biological targets like phosphodiesterase 10 (PDE10) or androgen receptors?

  • PDE10 inhibition : Structural analogs bind to the catalytic domain of PDE10 via hydrogen bonding with conserved residues (e.g., Gln716), as shown in X-ray crystallography (PDB: 5si6) .
  • Androgen receptor antagonism : The carboxamide group forms hydrogen bonds with AR’s ligand-binding domain (LBD), while the methanesulfonylphenyl group occupies hydrophobic regions, disrupting co-activator recruitment .
    Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can quantify binding affinities .

How should researchers address discrepancies in reported bioactivity data across studies?

  • Experimental variables : Standardize assay conditions (e.g., cell density, serum concentration) to minimize variability .
  • Data normalization : Use internal controls (e.g., reference inhibitors) to calibrate activity measurements .
  • Structural validation : Confirm compound purity (>95% by HPLC) and identity (NMR, HRMS) to rule out batch-specific artifacts .
    For example, differences in IC₅₀ values against AR between studies may arise from variations in cell line clonality or assay endpoints .

What strategies can improve selectivity to minimize off-target effects in kinase inhibition?

  • Kinase profiling : Screen against a panel of 100+ kinases (e.g., DiscoverX) to identify selectivity hotspots .
  • Structure-based design : Use co-crystal structures (e.g., PDE10 complex) to modify substituents that clash with non-target kinases .
  • Proteomic profiling : SILAC-based mass spectrometry can identify unintended protein interactions .

How can researchers validate the compound's mechanism of action in complex biological systems?

  • CRISPR/Cas9 knockout : Generate AR- or PDE10-deficient cell lines to confirm target dependency .
  • Transcriptomics : RNA-seq to identify downstream pathways (e.g., apoptosis, cell cycle arrest) .
  • In vivo PET imaging : Use radiolabeled analogs (e.g., ¹⁸F-fluorinated derivatives) to monitor target engagement in real time .

What analytical techniques are critical for characterizing degradation products under stress conditions?

  • Forced degradation : Expose the compound to heat (40–80°C), UV light, and hydrolytic conditions (acid/base) .
  • LC-HRMS : Identify degradation products via high-resolution mass spectrometry .
  • Stability-indicating assays : Use HPLC with diode-array detection to quantify intact compound vs. degradants .

How can computational methods accelerate the design of novel derivatives with enhanced potency?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes to AR or PDE10 .
  • QSAR modeling : Build regression models using descriptors like logP, polar surface area, and H-bond donors .
  • Free-energy perturbation (FEP) : Calculate relative binding energies for substituent modifications .

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